Fmoc-D-Asn(Trt)-OH
CAS No.: 180570-71-2
Cat. No.: VC21536724
Molecular Formula: C38H32N2O5
Molecular Weight: 596.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 180570-71-2 |
---|---|
Molecular Formula | C38H32N2O5 |
Molecular Weight | 596.7 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid |
Standard InChI | InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1 |
Standard InChI Key | KJYAFJQCGPUXJY-UUWRZZSWSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Chemical Identity and Structural Characteristics
Fmoc-D-Asn(Trt)-OH, scientifically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine, is a protected form of D-asparagine with specific protecting groups that facilitate its use in peptide synthesis. The compound features the dextrorotary enantiomer of asparagine with two key protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the alpha-amino function and the trityl (triphenylmethyl) group protecting the side chain amide .
Molecular Identity
The fundamental molecular characteristics of Fmoc-D-Asn(Trt)-OH are summarized in the following table:
Parameter | Value |
---|---|
Chemical Formula | C38H32N2O5 |
Molecular Weight | 596.7 g/mol |
CAS Registry Number | 180570-71-2 |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid |
MDL Number | MFCD00151919 |
This compound possesses a complex molecular structure featuring multiple aromatic rings from both the Fmoc and trityl protecting groups attached to the D-asparagine core . The chirality at the alpha carbon is in the R configuration, which distinguishes it from its more common L-enantiomer counterpart found in natural proteins.
Structural Representation
The structural representation of Fmoc-D-Asn(Trt)-OH includes several key functional groups that confer its specific reactivity profile. The Fmoc group contains a fluorene ring system linked to a carbamate group that protects the alpha-amino function. The trityl group consists of three phenyl rings connected to a central carbon atom, which protects the side chain amide function of asparagine . The unique stereochemistry at the alpha carbon gives the molecule its "D" designation, indicating the dextrorotary configuration of this amino acid derivative.
The chemical connectivity of the molecule can be represented by its SMILES notation: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC@HNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 . This representation encodes both the connectivity and the stereochemistry of the molecule, with the [C@H] notation specifically indicating the R-configuration at the alpha carbon.
Synthetic Applications and Reactivity
Fmoc-D-Asn(Trt)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly in sequences requiring D-asparagine residues. The compound's design addresses specific challenges encountered in peptide chemistry while providing distinct advantages over non-protected or differently protected variants.
Role in Peptide Synthesis
In peptide synthesis, Fmoc-D-Asn(Trt)-OH is utilized to introduce D-asparagine residues into growing peptide chains. The D-configuration of amino acids is less common in natural peptides but has significant implications in drug development and research due to the distinct conformational properties and enhanced stability they can impart to peptides. The incorporation of D-amino acids can result in peptides with increased resistance to enzymatic degradation, altered bioactivity, and modified three-dimensional structures.
The dual protection strategy employed in Fmoc-D-Asn(Trt)-OH is fundamental to its utility in peptide synthesis. The Fmoc group provides temporary protection of the amino function during peptide coupling reactions and can be selectively removed under mild basic conditions (typically using piperidine in DMF) without affecting other protecting groups. The trityl group protects the side chain amide function, preventing unwanted side reactions during the activation and coupling steps of peptide synthesis.
Physical and Chemical Properties
The physical and chemical properties of Fmoc-D-Asn(Trt)-OH significantly influence its behavior in synthetic applications and dictate appropriate handling procedures.
Physical Characteristics
The solubility profile of Fmoc-D-Asn(Trt)-OH is particularly favorable in organic solvents commonly used in peptide synthesis. As mentioned previously, it dissolves readily in DMF and NMP, which are standard solvents employed in solid-phase peptide synthesis protocols . This solubility characteristic represents a significant advantage over the non-tritylated Fmoc-D-Asn-OH, which exhibits limited solubility in these solvents and can create practical challenges during the synthesis process.
Chemical Reactivity
The chemical reactivity of Fmoc-D-Asn(Trt)-OH is primarily determined by its functional groups and their specific protecting strategies. The carboxylic acid group remains unprotected and reactive, allowing for activation and coupling to the amino terminus of a growing peptide chain or to a solid support.
The Fmoc protecting group is stable under acidic conditions but can be selectively removed under mild basic conditions, typically using 20-30% piperidine in DMF. This orthogonal protection strategy allows for selective deprotection of the amino group without affecting the trityl protection on the side chain.
The trityl group protecting the side chain amide is acid-labile and is typically removed using TFA-based cleavage cocktails. In standard peptide synthesis protocols, this deprotection occurs simultaneously with cleavage from the solid support and removal of other acid-labile protecting groups in the final step of the synthesis .
Research Applications and Significance
The unique properties of Fmoc-D-Asn(Trt)-OH make it valuable in various research contexts, particularly in the development of bioactive peptides with enhanced pharmacological properties.
D-Amino Acids in Peptide Research
D-amino acids, including D-asparagine, are increasingly important in peptide-based drug development due to their ability to confer resistance to proteolytic degradation. Natural peptides composed of L-amino acids are typically susceptible to rapid enzymatic breakdown in biological systems, limiting their effectiveness as therapeutic agents. The incorporation of D-amino acids can significantly increase the half-life of peptides in vivo, enhancing their bioavailability and therapeutic potential.
Fmoc-D-Asn(Trt)-OH enables the precise incorporation of D-asparagine residues into peptide sequences, contributing to the development of peptides with improved stability profiles. This capability is particularly valuable in the design of peptide-based drugs, enzyme inhibitors, and peptide mimetics with enhanced pharmacokinetic properties.
Stereochemical Influence on Peptide Structure
The incorporation of D-asparagine residues using Fmoc-D-Asn(Trt)-OH can significantly influence the three-dimensional structure of resulting peptides. While L-amino acids generally promote right-handed alpha-helical structures, D-amino acids can induce turns or disruptions in these structures, leading to distinct conformational arrangements. These structural modifications can dramatically alter the biological activity of peptides, potentially enhancing receptor binding, cell penetration, or other functional properties.
Research utilizing Fmoc-D-Asn(Trt)-OH has contributed to understanding the structure-activity relationships of bioactive peptides and has facilitated the development of peptides with tailored conformational properties for specific biological applications.
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